molecular formula C16H7ClFN3O2S B12907063 4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile CAS No. 928779-55-9

4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile

Katalognummer: B12907063
CAS-Nummer: 928779-55-9
Molekulargewicht: 359.8 g/mol
InChI-Schlüssel: ANCQIYXWEJUUAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group, a cyano group, and a thioether linkage to a chlorofluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

The synthesis of 4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: Introduction of the nitro group to the quinoline ring.

    Thioether Formation: Reaction of the nitroquinoline intermediate with 3-chloro-4-fluorothiophenol to form the thioether linkage.

    Cyanation: Introduction of the cyano group to the quinoline ring.

The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or DNA interaction. The presence of the nitro and cyano groups plays a crucial role in its reactivity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-Chloro-4-fluorophenyl isothiocyanate
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 3-Chloro-4-fluorophenyl-3,4-dichlorophenyl substituted thiocarbamide derivatives

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-((3-Chloro-4-fluorophenyl)thio)-6-nitroquinoline-3-carbonitrile.

Eigenschaften

CAS-Nummer

928779-55-9

Molekularformel

C16H7ClFN3O2S

Molekulargewicht

359.8 g/mol

IUPAC-Name

4-(3-chloro-4-fluorophenyl)sulfanyl-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C16H7ClFN3O2S/c17-13-6-11(2-3-14(13)18)24-16-9(7-19)8-20-15-4-1-10(21(22)23)5-12(15)16/h1-6,8H

InChI-Schlüssel

ANCQIYXWEJUUAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])SC3=CC(=C(C=C3)F)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.